6-Bromo-4-chloroquinazolin-2-amine
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Overview
Description
6-Bromo-4-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3. It is typically found in a solid state and may present a crystalline appearance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinazolin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the bromination and chlorination of quinazoline derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloroquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups .
Scientific Research Applications
6-Bromo-4-chloroquinazolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Bromo-2-chloroquinazolin-4-amine
- 4-Chloroquinazolin-2-amine
- 6-Bromoquinazolin-2-amine
Comparison: 6-Bromo-4-chloroquinazolin-2-amine is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This dual substitution can influence its reactivity and biological activity, making it distinct from other similar compounds that may only have one halogen substituent .
Properties
IUPAC Name |
6-bromo-4-chloroquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSCRJHRCUILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696258 |
Source
|
Record name | 6-Bromo-4-chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-26-7 |
Source
|
Record name | 6-Bromo-4-chloroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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